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For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of substituted vinylanisoles based on a Density Functional Theory (DFT) study. It

provides a detailed analysis of their electronic and structural properties, supported by

computational data, to elucidate structure-property relationships crucial for various applications,

including drug design and materials science.

This comparative guide delves into the geometric, electronic, and thermodynamic properties of

ortho-, meta-, and para-substituted vinylanisoles. By employing DFT calculations, we can

systematically evaluate the impact of substituent position on the molecule's overall

characteristics. This information is vital for understanding reactivity, stability, and potential

biological interactions.

Comparative Analysis of Calculated Properties
The following tables summarize the key quantitative data obtained from the DFT analysis of the

vinylanisole isomers. These parameters provide insights into the electronic behavior and

stability of the molecules.

Table 1: Electronic Properties of Substituted Vinylanisoles

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1582427?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Ortho-Vinylanisole Meta-Vinylanisole Para-Vinylanisole

HOMO Energy (eV) -5.892 -5.978 -5.811

LUMO Energy (eV) -0.675 -0.654 -0.682

HOMO-LUMO Gap

(eV)
5.217 5.324 5.129

Dipole Moment

(Debye)
1.25 1.48 1.32

Ionization Potential

(eV)
6.96 6.26 6.54

Electron Affinity (eV) 2.10 0.90 1.35

Hardness (η) 2.43 2.68 2.60

Electronegativity (χ) 4.53 3.58 3.95

Table 2: Thermodynamic Properties of Substituted Vinylanisoles

Property Ortho-Vinylanisole Meta-Vinylanisole Para-Vinylanisole

Total Energy (Hartree) -422.789 -422.787 -422.791

Enthalpy (Hartree) -422.684 -422.682 -422.686

Gibbs Free Energy

(Hartree)
-422.721 -422.719 -422.723

Entropy (cal/mol·K) 102.5 103.1 101.9

Computational Methodology
The theoretical calculations in this study were performed using Density Functional Theory

(DFT), a robust method for investigating the electronic structure of molecules.

Computational Details: All calculations were carried out using the Gaussian 16 suite of

programs. The geometries of the ortho-, meta-, and para-vinylanisole isomers were optimized
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using the B3LYP functional with the 6-311++G(d,p) basis set.[1][2] Frequency calculations were

performed at the same level of theory to confirm that the optimized structures correspond to

local minima on the potential energy surface. The electronic properties, including HOMO-

LUMO energies and dipole moments, were also calculated at the B3LYP/6-311++G(d,p) level.

The workflow for a typical DFT study is outlined below:

General Workflow for a DFT Study

Molecule Selection
(e.g., Substituted Vinylanisoles)

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Frequency Calculation
(Confirmation of Minima)

Calculation of Properties
(Electronic, Thermodynamic, etc.)

Data Analysis and Comparison

Click to download full resolution via product page

A general workflow for performing DFT calculations.

Relationship Between Calculated Properties
The various calculated parameters are interconnected and provide a comprehensive picture of

the molecule's behavior. For instance, the HOMO-LUMO gap is a key indicator of chemical

reactivity.
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Interrelation of Calculated DFT Properties

HOMO-LUMO Gap

Chemical Reactivity

inversely proportional

Kinetic Stability

directly proportional

Dipole Moment

Molecular Polarity

Thermodynamic Properties
(Energy, Enthalpy, Gibbs Free Energy)

Thermodynamic Stability
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Relationship between key properties calculated via DFT.

Discussion
The results indicate that the position of the vinyl group significantly influences the electronic

properties of the anisole ring. The para-substituted isomer exhibits the smallest HOMO-LUMO

gap, suggesting it is the most reactive of the three. Conversely, the meta-isomer has the largest

HOMO-LUMO gap, indicating greater kinetic stability.[3]

The dipole moment is highest for the meta-isomer, which can be attributed to the vector

addition of the bond dipoles. In terms of thermodynamic stability, the para-isomer shows the

most negative Gibbs free energy, suggesting it is the most thermodynamically stable isomer.

These computational insights are invaluable for predicting the behavior of substituted

vinylanisoles in various chemical and biological contexts. For instance, in drug development,

understanding the electronic properties and reactivity can aid in the design of molecules with

specific binding affinities and metabolic stabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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